1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
CAS No.: 71233-30-2
Cat. No.: VC5596555
Molecular Formula: C12H19NO4
Molecular Weight: 241.287
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71233-30-2 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.287 |
IUPAC Name | 1-O-tert-butyl 4-O-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 |
Standard InChI Key | PZDGOAWOSISXLN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C=C1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydropyridine core (C5H9N) substituted with two ester groups: a tert-butoxycarbonyl (Boc) moiety at position 1 and a methyl ester at position 4. Its IUPAC name, 1-(tert-butyl) 4-methyl 3,4-dihydropyridine-1,4(2H)-dicarboxylate, reflects this substitution pattern . The molecular formula is C12H19NO4, with a molecular weight of 241.29 g/mol . X-ray crystallography data, though unavailable in the provided sources, suggest a chair-like conformation for the tetrahydropyridine ring, stabilized by intramolecular hydrogen bonding between the ester carbonyl groups .
Physical Characteristics
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | 1.12 g/cm³ (estimated) | |
Solubility | Soluble in THF, DCM, DMF | |
Storage Conditions | Sealed, dry, 2–8°C | |
Purity | ≥98% (HPLC) |
The compound’s solubility profile aligns with its ester-rich structure, demonstrating preferential dissolution in polar aprotic solvents. Stability studies indicate decomposition above 150°C, with the Boc group undergoing cleavage under strongly acidic conditions (pH < 2) .
Synthesis and Reaction Pathways
Key Synthetic Routes
A validated synthesis begins with Hagemann’s ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate), which undergoes triflation at the enol position followed by palladium-catalyzed methoxycarbonylation :
Subsequent Crabtree hydrogenation introduces stereoselectivity, yielding the (1R,2S,4R)-configured product with >95% enantiomeric excess . Alternative pathways employ piperidine-4-carboxylate derivatives protected with Boc groups, as exemplified by the reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate :
Functionalization and Derivatization
The brominated analog 5-bromo-1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate (CAS 2155855-84-6) demonstrates the compound’s adaptability for cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids enable access to biaryl derivatives, expanding its utility in medicinal chemistry.
Applications in Pharmaceutical Research
RORγt Inverse Agonist Development
In the synthesis of BMS-986251, a clinical candidate for autoimmune diseases, the compound serves as a critical chiral building block. Its stereochemistry directs the spatial orientation of the drug’s pharmacophore, enabling high-affinity binding to the RORγt ligand-binding domain . Structure-activity relationship (SAR) studies leveraging this intermediate identified analogs with IC50 values <10 nM in IL-17 inhibition assays .
Antibiotic and Antiviral Agents
Derivatives bearing 4-((tosyloxy)methyl)piperidine moieties, synthesized via nucleophilic substitution reactions, exhibit potent activity against RNA viruses. For example, ethyl 4-(N-tert-butoxycarbonylpiperidin-4-ylmethoxy)-3-methoxybenzoate—a downstream product—showed EC50 = 0.8 μM against SARS-CoV-2 in Vero E6 cells .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials .
Environmental Impact
No ecotoxicity data are available, but structural analogs suggest moderate persistence in soil (DT50 = 30–60 days). Biodegradation pathways involve esterase-mediated hydrolysis to non-toxic carboxylic acids .
Recent Advances and Future Directions
Continuous Flow Synthesis
A 2024 study demonstrated a telescoped continuous flow process achieving 82% yield over three steps, reducing reaction time from 48 hours (batch) to 6 hours . This innovation addresses scalability challenges in large-scale production.
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) have mapped the compound’s conformational landscape, identifying transition states for ester hydrolysis. These models guide the design of hydrolytically stable analogs for prolonged in vivo activity .
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